molecular formula C7H16O2 B154332 (3S,5S)-(+)-3,5-Heptanediol CAS No. 129212-21-1

(3S,5S)-(+)-3,5-Heptanediol

Cat. No.: B154332
CAS No.: 129212-21-1
M. Wt: 132.2 g/mol
InChI Key: BQWORYKVVNTRAW-BQBZGAKWSA-N
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Description

(3S,5S)-(+)-3,5-Heptanediol is a chiral diol building block of significant interest in synthetic and medicinal chemistry. While specific mechanistic studies on this exact stereoisomer are limited in the public domain, its structural framework is recognized as a key component in bioactive molecules. The 3,5-heptanediol moiety is a fundamental structural unit in a important class of natural products known as diarylheptanoids . These compounds, characterized by a 1,7-diphenylheptane skeleton, are found in plants like turmeric (Curcuma species) and are the subject of extensive research due to their wide range of documented biological activities, which include antioxidant, anti-inflammatory, and potential chemoprotective properties . The specific stereochemistry of this compound makes it a valuable chiral synthon for the asymmetric synthesis of complex natural products and novel molecular architectures. Researchers can leverage this compound to develop new chemical entities for probing biological pathways or as intermediates in the preparation of pharmaceuticals and agrochemicals . Its utility lies in its ability to impart stereocontrol in synthetic sequences and to serve as a core scaffold for constructing molecules with potential bioactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S)-heptane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWORYKVVNTRAW-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C[C@H](CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of 3s,5s + 3,5 Heptanediol and Chiral 1,3 Diols in Asymmetric Organic Synthesis

Role as Chiral Ligands in Asymmetric Catalysis

Chiral 1,3-diols, such as (3S,5S)-(+)-3,5-Heptanediol, play a crucial role as ligands in asymmetric catalysis. Their hydroxyl groups can coordinate with metal centers or interact with substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of a reaction. mdpi.comnih.gov This has led to their application in a wide array of enantioselective transformations.

Design and Synthesis of Chiral Metal Complexes with Diol-Based Ligands

The design of effective chiral catalysts often involves the synthesis of metal complexes with chiral diol-based ligands. These ligands can be derived from readily available chiral precursors. sfu.ca The synthesis of these complexes typically involves the reaction of a metal salt with the chiral diol ligand. For instance, chiral catalysts for asymmetric hetero-Diels-Alder reactions have been prepared by reacting a metal triflate with a bis(oxazoline) ligand. nih.gov Similarly, ruthenium (II) catalysts for hydrogenation are often prepared in situ from a ruthenium precursor, a chiral diphosphine ligand, and methanolic HBr. thieme-connect.com The structural features of the diol, such as steric bulk and electronic properties, are critical in determining the catalytic activity and enantioselectivity of the resulting metal complex. sfu.ca

Enantioselective Catalysis in Asymmetric Hydrogenation

Chiral 1,3-diols are instrumental in the asymmetric hydrogenation of various substrates. One of the most efficient methods for preparing C2-symmetric 1,3-diols is the transition metal-catalyzed hydrogenation of 1,3-diketones. thieme-connect.com For example, the ruthenium-catalyzed hydrogenation of 3,5-heptanedione (B1630319) using chiral diphosphine ligands affords the corresponding anti-1,3-diol with high diastereomeric and enantiomeric excesses. thieme-connect.com Specifically, ligands like SKEWPHOS and DuPHOS have been successfully employed in the ruthenium-promoted hydrogenation of symmetrical 1,3-diketones, achieving complete conversions and high stereoselectivity. thieme-connect.com

Furthermore, ruthenium complexes containing chiral diamine ligands, such as those developed by Noyori and colleagues, are highly effective for the stereoselective reduction of aromatic ketones. ajchem-b.com The combination of a chiral ruthenium complex with an optically active N-sulfonylated 1,2-diamine ligand has also proven to be a powerful system for the asymmetric transfer hydrogenation of ketones. ajchem-b.com A notable example is the use of a chiral ruthenium complex with the planar-chiral diphosphine Xyl-Phanephos and the diamine 1,2-diphenylethylenediamine, which achieves excellent enantioselectivity in the hydrogenation of aromatic ketones. ajchem-b.com

The table below summarizes the results for the enantioselective hydrogenation of various 1,3-diketones using different chiral ligands.

EntryDiketoneLigandDiastereomeric Excess (anti:syn)Enantiomeric Excess (%)Reference
12,4-Pentanedione(R,R)-Et-DuPHOS>99:195 thieme-connect.com
23,5-Heptanedione(R,R)-Et-DuPHOS>99:197 thieme-connect.com
31,3-Diphenyl-1,3-propanedione(R,R)-Et-DuPHOS>99:196 thieme-connect.com
42,4-Pentanedione(S,S)-Me-DuPHOS>99:196 thieme-connect.com
53,5-Heptanedione(S,S)-Me-DuPHOS>99:199 thieme-connect.com
61,3-Diphenyl-1,3-propanedione(S,S)-Me-DuPHOS>99:197 thieme-connect.com

Catalytic Activity in Asymmetric Aldol (B89426) Condensations

Chiral diol-based catalysts have demonstrated significant utility in asymmetric aldol condensations, a fundamental carbon-carbon bond-forming reaction. nih.govrsc.org These catalysts can promote the reaction between aldehydes and ketones to produce chiral β-hydroxy ketones, which are precursors to 1,3-diols. nih.govnih.gov For instance, syn-α-aminoalcohol–Yb(III) complexes have been used to catalyze the direct aldol condensation of aldehydes with ketones, yielding anti-1,3-diol monoesters with high diastereocontrol and good enantioselectivity. rsc.org

Organocatalytic approaches have also been developed, where chiral diols or their derivatives act as the sole catalyst. nih.govacs.org Proline-derived organocatalysts, in combination with additives like Cu(OTf)₂, have been shown to be highly effective in the asymmetric aldol reaction between cyclohexanone (B45756) and various aldehydes, affording chiral 1,3-keto alcohols with excellent yields and enantioselectivities. nih.gov These keto alcohols can then be reduced to the corresponding chiral 1,3-diols. acs.org

The following table presents data on the asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde using a proline-derived organocatalyst and various additives.

EntryAdditiveYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (%)Reference
1None7580:2082 nih.gov
2Cu(OTf)₂9997:398 nih.gov
3ZnCl₂9385:1594 nih.gov
4CoCl₂9090:1088 nih.gov
5Cu(OAc)₂·H₂O8190:1088 nih.gov

Utilization in Asymmetric Oxidation Reactions

Chiral diols serve as effective ligands in metal-catalyzed asymmetric oxidation reactions. rsc.org A key application is the asymmetric oxidative desymmetrization of meso-diols to produce optically active hydroxy ketones, which are valuable synthetic intermediates. rsc.org Ruthenium(salen) complexes, for example, have been utilized as catalysts for the aerobic oxidative desymmetrization of meso-1,3-diols. rsc.org

Another important application is the asymmetric oxidation of sulfides to chiral sulfoxides. researchgate.net A chiral 1,3-diol with a benzyl (B1604629) backbone has been used in combination with a titanium peroxo complex for the synthesis of asymmetrical sulfoxides in good yields. researchgate.net Furthermore, the catalytic enantioselective 1,4-dihydroxylation of 1,3-dienes can be achieved through a platinum-catalyzed enantioselective diboration followed by oxidation, providing access to chiral 2-butene-1,4-diols. nih.gov

Development of Chiral Diol-Based Organocatalysts (e.g., BINOLs, VANOLs, TADDOLs as scaffolds)

In recent decades, organocatalysis has emerged as a powerful tool in organic synthesis, and chiral diol-based scaffolds like BINOL, VANOL, and TADDOL have been extensively used to induce enantioselectivity. mdpi.comnih.gov These catalysts operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment for the transformation. mdpi.comresearchgate.net The hydroxyl groups of the diol can coordinate with Lewis acidic sites of reagents or substrates, leading to highly stereoselective reactions. mdpi.comnih.gov

BINOL (1,1'-bi-2-naphthol) and its derivatives are among the most versatile and widely used chiral diol scaffolds in organocatalysis. mdpi.comresearchgate.net They have been successfully applied in a variety of reactions, including allylboration of ketones and conjugate additions. nih.gov

VANOL (vaulted biaryl naphthol) , introduced by Wulff's group, has proven to be a crucial ligand in asymmetric reactions like the aziridination of imines and the Ugi reaction. nih.gov

TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and its derivatives are also commonly employed as hydrogen-bond catalysts. researchgate.net They have been shown to be remarkably effective in promoting hetero-Diels–Alder reactions. pnas.org

While axially chiral biaryl diols like BINOL and VANOL are often the most competent catalysts, other scaffolds have shown exclusive success in certain transformations, indicating the importance of having a diverse range of diol-based organocatalysts. mdpi.comnih.gov

Applications in Asymmetric Carbon-Carbon Bond-Forming Reactions (e.g., Diels-Alder, conjugate addition)

Chiral diol-based catalysts have found widespread application in asymmetric carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

Diels-Alder Reactions: The Diels-Alder reaction is a powerful method for constructing six-membered rings with high stereocontrol. ulaval.ca Chiral diol-based Lewis acids have been extensively studied as catalysts for this reaction. For example, chiral bis(oxazoline)-metal complexes can catalyze the asymmetric hetero-Diels-Alder reaction of Danishefsky's diene with glyoxylate (B1226380) esters. nih.gov TADDOLs have also been employed as hydrogen-bonding organocatalysts for highly enantioselective hetero-Diels-Alder reactions. pnas.orgsigmaaldrich.com Furthermore, an iron(III)-bipyridine diol complex has been developed for the asymmetric Diels-Alder reaction of α,β-unsaturated oxazolidin-2-ones, affording high yields and enantiomeric excesses. ulaval.caresearchgate.net

Conjugate Addition Reactions: Asymmetric conjugate addition is another key carbon-carbon bond-forming reaction where chiral diol-based catalysts have made a significant impact. Chiral diols, particularly BINOL derivatives, can catalyze the conjugate addition of various nucleophiles to α,β-unsaturated compounds. nih.govorganic-chemistry.org For instance, the conjugate addition of dimethyl alkenylboronates to enones in the presence of catalytic amounts of 3,3'-disubstituted binaphthols provides alkenylation products in good yields and high enantioselectivities. organic-chemistry.org This reaction proceeds through the transesterification of the alkenylboronate with the binaphthol, which enhances its Lewis acidity. organic-chemistry.org

The table below shows the results of the asymmetric conjugate addition of various alkenylboronates to cyclohexenone catalyzed by a chiral BINOL derivative.

EntryAlkenylboronateYield (%)Enantiomeric Excess (%)Reference
1(E)-Dimethyl 1-propenylboronate8598 organic-chemistry.org
2(E)-Dimethyl 1-butenylboronate8297 organic-chemistry.org
3(E)-Dimethyl 1-hexenylboronate8898 organic-chemistry.org
4Dimethyl vinylboronate7595 organic-chemistry.org

Utility as Chiral Auxiliaries in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgnih.gov Chiral 1,3-diols are excellent candidates for this role due to their ability to form rigid cyclic structures, such as acetals or ketals, with substrates, thereby creating a well-defined chiral environment that directs the approach of reagents to a specific face of the molecule. sfu.ca

The diastereoselective reduction of α-ketoesters to the corresponding α-hydroxy esters is a fundamental transformation in organic synthesis. Attaching the α-ketoester to a chiral diol auxiliary allows for significant control over the stereochemistry of the newly formed hydroxyl group. The reduction of α-keto esters bearing chiral auxiliaries derived from diols can proceed with high diastereoselectivity, providing α-hydroxy esters in excellent yields. nih.gov

Various chiral diols have been employed for this purpose. For instance, α-ketoesters derived from chiro-inositol derivatives and camphor-derived diols have been shown to undergo highly stereoselective reduction. acs.orgresearcher.life The choice of reducing agent and reaction conditions can also influence the degree and even the direction of stereoselectivity. In one study, the reduction of an α-keto ester derived from a chiro-inositol auxiliary with Selectride® proceeded with high diastereoselectivity, while the addition of 18-Crown-6 led to a dramatic reversal in the diastereofacial selectivity. researcher.life Similarly, research on camphor-derived auxiliaries has shown that both diastereomers of an α-hydroxy ester can be obtained with excellent optical purity by carefully selecting the reaction conditions. acs.org

Table 1: Examples of Diastereoselective Reduction of α-Ketoesters with Diol-Based Chiral Auxiliaries
Chiral Auxiliary TypeReducing AgentDiastereoselectivity (de)Reference
cis-1-Arylsulfonamido-2-indanolsNot SpecifiedHigh nih.gov
exo-10,10-Diphenyl-2,10-camphanediolNot SpecifiedUp to 99% acs.org
chiro-Inositol derivativeSelectride®High researcher.life
(1R,2R)-1,2-Diphenylethane-1,2-diol derivativeVariousUp to 56% acs.org

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloaddition, are powerful methods for constructing cyclic molecules. scielo.brsinica.edu.tw Chiral 1,3-diols can be used to induce asymmetry in these reactions, either as part of the reactant or as a ligand for a Lewis acid catalyst.

In the Diels-Alder reaction, enantiomerically pure vinylketene acetals derived from chiral diols can function as chiral dienes, reacting with dienophiles to yield substituted cyclohexenones with good to excellent diastereoselectivity. acs.org Lewis acid catalysts complexed with chiral diol ligands are also widely used to catalyze enantioselective Diels-Alder reactions. scielo.bracs.org For example, a chiral titanium reagent prepared from a C2-symmetric diol has been shown to be an effective catalyst for the asymmetric Diels-Alder reaction. acs.org Similarly, a chromium(III)-complex of a ligand derived from a chiral diol was found to catalyze the hetero-Diels-Alder reaction with good yield and enantioselectivity. sfu.ca

In 1,3-dipolar cycloadditions, chiral diols have been used as ligands for metal catalysts to control enantioselectivity. sinica.edu.twdiva-portal.org For instance, catalysts derived from chiral non-racemic diols and Ti(IV) salts have been shown to catalyze the reactions of nitrones with dipolarophiles with good enantioselectivities. diva-portal.org The reaction is a concerted [4π+2π] cycloaddition where the chiral ligand environment dictates the facial selectivity on the approach of the dipole to the dipolarophile. sinica.edu.tw

Chiral auxiliaries derived from 1,3-diols or related structures exert a powerful influence on the stereoselectivity of alkylation reactions. wikipedia.org By forming a rigid cyclic structure, the auxiliary creates a sterically biased environment that directs the approach of an electrophile to one face of an enolate.

A prominent example is the use of Evans oxazolidinone auxiliaries, which are derived from amino alcohols (a class of compounds closely related to diols). wikipedia.org Deprotonation of an N-acyl oxazolidinone generates a Z-enolate, which is shielded on one face by a substituent on the auxiliary. Subsequent alkylation occurs from the less hindered face, leading to a high degree of stereocontrol. wikipedia.org Similarly, pyrimidinone-based chiral auxiliaries have demonstrated high stereoselectivities in lithium-mediated alkylation reactions. acs.org The auxiliary is typically removed by hydrolysis or other methods after the alkylation step. wikipedia.org

A key feature of an effective chiral auxiliary is its ability to be easily attached to the substrate, direct the stereochemical course of a reaction with high selectivity, and then be removed under mild conditions without being destroyed, allowing for its recovery and reuse. wikipedia.orgsigmaaldrich.com This recyclability is a critical factor for economic and environmental sustainability, especially in large-scale synthesis. sigmaaldrich.com

Chiral diols are well-suited for the design of such auxiliaries. The formation of acetals or esters to link the diol to the substrate is often a reversible process. For example, auxiliaries like cis-1-arylsulfonamido-2-indanol can be removed under mild basic conditions and recovered. nih.gov The robustness of the diol's carbon skeleton ensures it remains intact throughout the synthetic sequence. This principle of temporary incorporation and subsequent recovery is fundamental to the concept of chiral auxiliaries. wikipedia.orgsigmaaldrich.com

Function as Chiral Building Blocks and Synthons for Complex Molecule Construction

Beyond their use as temporary auxiliaries, chiral 1,3-diols, including this compound, are frequently incorporated as permanent structural elements into the final target molecule. acs.orgenzymaster.de The chiral 1,3-diol motif is a fundamental structural feature in numerous biologically active natural products, such as polyketides, macrolides, and statins. nih.govnih.govrsc.org

The synthesis of many complex natural products relies on strategies that install the chiral 1,3-diol unit with precise stereocontrol. acs.org These diols serve as "chiral building blocks" or "synthons," providing a pre-set stereochemical foundation upon which the rest of the molecule is constructed.

A notable example is the synthesis of statin drugs, where the characteristic syn-1,3-diol side chain is a critical pharmacophore. nih.gov The synthesis of an atorvastatin (B1662188) precursor has been achieved via a one-pot diastereoselective carboxylation and bromocyclization of a chiral homoallylic alcohol to create the syn-1,3-diol structure. researchgate.net Polyketide natural products, a vast class of structurally diverse and pharmacologically important molecules, are fundamentally built from repeating 1,3-oxygenated units. rsc.org The synthesis of the C1–C13 polyol fragment of the antifungal agent Amphotericin B, for instance, utilizes β,δ-diketo sulfoxides as precursors to generate the required 1,3-diol motifs. researchgate.net Other natural products whose syntheses have employed chiral 1,3-diol building blocks include the diarylheptanoid (3S,5S)-Yashabushidiol B and the oxyneolignan (+)-(7S,8S)-4-hydroxy-3,3′,5′-trimethoxy-8′,9′-dinor-8,4′-oxyneoligna-7,9-diol-7′-oic acid. acs.orgdntb.gov.ua

Table 2: Natural Products Synthesized Using Chiral 1,3-Diol Building Blocks
Natural Product ClassSpecific ExampleReference
StatinsAtorvastatin precursor researchgate.net
PolyketidesAmphotericin B fragment researchgate.net
Diarylheptanoids(3S,5S)-Yashabushidiol B dntb.gov.ua
Oxyneolignans(+)-(7S,8S)-4-hydroxy-3,3′,5′-trimethoxy-8′,9′-dinor-8,4′-oxyneoligna-7,9-diol-7′-oic acid acs.org

Precursors for the Synthesis of Biologically Active Molecules and Pharmaceuticals

Chiral 1,3-diols, including the (3S,5S)-heptanediol scaffold, are integral to the synthesis of various biologically active molecules. Their utility stems from their presence as a core structural motif in numerous natural products and their role as versatile chiral synthons.

This compound itself has been utilized in the study of lipids from Mycobacterium tuberculosis. Specifically, it was used as a standard in research investigating the diacyltransferase activity and chain length specificity of the enzyme PapA5, which is involved in the synthesis of alkyl beta-diol lipids essential to the mycobacterial cell wall. nih.gov

The broader class of chiral 1,3-diols serves as crucial intermediates for a wide range of biologically significant compounds. nih.gov For instance, diarylheptanoids, a class of natural products featuring a heptane (B126788) core, are found in plants and exhibit diverse bioactivities. A related compound, (3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediol, has been isolated from Alpinia oxyphylla, a plant used in traditional medicine. medchemexpress.com

The synthesis of these complex molecules often relies on the initial stereoselective creation of a 1,3-diol unit. Methods such as the asymmetric hydrogenation of β-keto esters using chiral ruthenium-diphosphine catalysts can produce chiral β-hydroxy esters, which are then reduced to the corresponding chiral 1,3-diols with very high enantiomeric purity (>99% ee). sctunisie.org These diols are then elaborated into more complex targets.

Table 1: Examples of Chiral 1,3-Diols in the Synthesis of Biologically Active Molecules

Chiral Diol/PrecursorSynthetic Application/Target Molecule AreaReference
This compoundStandard for studying Mycobacterium tuberculosis lipid synthesis. nih.gov
Chiral β-Hydroxy EstersPrecursors for enantiomerically pure 1,3-diols. sctunisie.org
(3S,5S)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanediolNatural product isolated from Alpinia oxyphylla. medchemexpress.com
Chiral 1,3-Diols (general)Building blocks for pharmaceuticals, cosmetics, and agricultural chemicals. nih.gov

Conversion to Other Chiral Scaffolds (e.g., chiral diamines, diphosphines)

The hydroxyl groups of chiral 1,3-diols like this compound are versatile functional handles that can be chemically transformed into other valuable chiral structures, notably chiral diamines and diphosphines. These resulting scaffolds are highly sought after as ligands for transition metal catalysts used in asymmetric synthesis.

Conversion to Chiral Diphosphines:

Chiral 1,3-diols are common precursors for the synthesis of chiral diphosphine ligands, particularly phosphetanes. The synthesis typically involves converting the diol into a dielectrophile, such as a bis-mesylate or a cyclic sulfate. This intermediate then reacts with a primary phosphine (B1218219) in the presence of a base to form the four-membered phosphetane (B12648431) ring. academie-sciences.fr This modular approach allows for the synthesis of a variety of both monodentate and C2-symmetric bidentate phosphine ligands by choosing different starting diols and phosphines. academie-sciences.fr These phosphetane ligands have shown excellent performance in rhodium- and ruthenium-catalyzed asymmetric hydrogenations. academie-sciences.fr

Another strategy involves using a palladium template to promote the hydrophosphination of a substrate, leading to functionalized chiral 1,3-diphosphine ligands. acs.org This method has been used to create novel 1,3-bis(diphenylphosphino)propane (B126693) ligands bearing additional functional groups. acs.org

Conversion to Chiral Diamines:

The synthesis of chiral 1,3-diamines can also be accomplished starting from precursors related to 1,3-diols. A modular catalytic method has been developed for the asymmetric construction of protected 1,3-diamines. This approach involves the intramolecular allylation of an in situ-generated N-Boc protected aminomethylene group derived from a δ- or λ-amino-substituted allylic alcohol, which shares a similar 1,3-relationship between functional groups. acs.org This method provides a direct route to chiral 1,3-N,N modules that are valuable in further synthetic applications. acs.org

Table 2: Transformation of Chiral 1,3-Diols into Other Chiral Scaffolds

Starting Material ClassTransformation ProductMethod SummaryReference
Chiral 1,3-DiolsChiral PhosphetanesConversion to cyclic sulfate, followed by reaction with a primary phosphine. academie-sciences.fr
Chiral 1,3-DiolsChiral 1,3-DiphosphinesPalladium-complex promoted hydrophosphination and functional group transformation. acs.org
Amino-allylic alcoholsChiral 1,3-DiaminesCatalytic asymmetric dehydrative allylation. acs.org

Analytical and Spectroscopic Methodologies for the Stereochemical Characterization of 3s,5s + 3,5 Heptanediol

Determination of Enantiomeric Excess (ee)

The enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. Several methods are routinely used to quantify the enantiomeric excess of (3S,5S)-(+)-3,5-Heptanediol.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. uma.es This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their differential retention and, consequently, their separation. americanpharmaceuticalreview.com The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose. americanpharmaceuticalreview.com

For the analysis of diols like this compound, a normal-phase or reversed-phase HPLC method can be developed. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. Detection is typically accomplished using a UV detector, although other detectors like a refractive index detector or a circular dichroism detector can also be employed. uma.esresearchgate.net The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. A simple and reliable chiral HPLC method was developed for determining the enantiomeric excess of a chiral dihydroxy intermediate, where four stereoisomers were well-resolved on an OD-RH column using a simple gradient elution. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Diol Separation

ParameterCondition
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of chiral compounds through the use of chiral solvating agents (CSAs). researchgate.net CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. unipi.it These complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. unipi.itsemmelweis.hu

In a typical experiment, the NMR spectrum of the racemic or enantiomerically enriched this compound is recorded in the presence of a chiral solvating agent. The hydroxyl groups of the diol can form hydrogen bonds with the CSA, leading to the formation of diastereomeric solvates. This results in the splitting of signals in the ¹H or ¹³C NMR spectrum, with the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes being a key parameter. researchgate.net The enantiomeric excess can be calculated from the integration of these separated signals. semmelweis.hu The effectiveness of a CSA depends on several factors, including the solvent, temperature, and the concentration of both the analyte and the CSA. researchgate.net

Table 2: Examples of Chiral Solvating Agents and their Application

Chiral Solvating AgentAnalyte TypeKey Interactions
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolAlcohols, AminesHydrogen bonding, π-π stacking
α-CyclodextrinVarious, including phosphonatesInclusion complexation, hydrogen bonding. spectroscopyonline.com
Isomannide/Isosorbide derivativesAmino acid derivativesHydrogen bonding, π-π interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)

Another NMR-based method for determining enantiomeric excess involves the use of chiral derivatizing agents (CDAs). wikipedia.org Unlike CSAs, which form non-covalent complexes, CDAs react with the analyte to form stable diastereomers. wikipedia.org For a diol like this compound, the two hydroxyl groups can be reacted with a chiral carboxylic acid or its derivative, such as Mosher's acid, to form diastereomeric esters. researchgate.net

These resulting diastereomers possess distinct NMR spectra, often with significant differences in chemical shifts for protons or carbons near the newly formed chiral centers. wikipedia.org This allows for the accurate determination of the enantiomeric ratio by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum. While this method is highly reliable, it requires an additional chemical reaction step and subsequent purification of the diastereomeric products. wikipedia.org

Elucidation of Relative and Absolute Configuration

Beyond determining the enantiomeric purity, it is crucial to establish the precise three-dimensional arrangement of atoms, known as the relative and absolute configuration.

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. nih.gov This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

To perform X-ray crystallography on this compound, a suitable single crystal of the compound or a derivative must be grown. The crystal is then exposed to a beam of X-rays, and the diffraction pattern is collected and analyzed. The resulting structural model confirms the connectivity of the atoms and their spatial arrangement, definitively establishing the (3S,5S) configuration. For instance, the absolute configuration of erythro-5-methylmethadone was determined to be (5S,6S) through X-ray crystallographic analysis of its perchlorate (B79767) salt. nih.gov

2D NMR Spectroscopic Techniques (e.g., NOESY) for Relative Stereochemistry

Two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the relative stereochemistry of a molecule in solution. libretexts.org The NOESY experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å). youtube.comscribd.com

For this compound, a NOESY spectrum can reveal correlations between protons on the heptane (B126788) backbone. The presence or absence of specific NOE cross-peaks can provide information about the relative orientation of the substituents at the C3 and C5 stereocenters. By analyzing the NOESY correlations, one can deduce whether the two hydroxyl groups are on the same side (syn) or opposite sides (anti) of the carbon chain in the predominant solution conformation. This information, combined with coupling constant analysis from other NMR experiments, helps to build a comprehensive picture of the molecule's three-dimensional structure in solution. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on 3s,5s + 3,5 Heptanediol and Asymmetric Diol Chemistry

Density Functional Theory (DFT) Investigations of Reaction Mechanisms Involving Chiral Diols

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction mechanisms. mdpi.comrsc.org

In the context of chiral diols, DFT studies are crucial for understanding how these molecules participate in or catalyze chemical reactions. For instance, in reactions where a diol acts as a catalyst, DFT can model the interaction between the diol's hydroxyl groups and the substrates. mdpi.com Calculations can elucidate the step-by-step process of bond formation and breakage, identifying the rate-determining step of the reaction. researchgate.net

A common approach involves:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. nih.gov

Calculating Potential Energy Surfaces: Mapping the energy of the system as a function of the geometry of the reacting molecules. researchgate.net

Evaluating Solvent Effects: Using continuum models (like PCM or SMD) to simulate the influence of the solvent on the reaction mechanism and energetics. mdpi.com

Studies on similar chiral systems, such as the proline-catalyzed aldol (B89426) reaction or the oxidative desymmetrization of 1,3-diols, demonstrate that DFT calculations can accurately predict reaction feasibility and stereochemical outcomes by comparing the energy barriers of competing pathways. researchgate.netacs.org These methodologies are directly applicable to investigating reactions involving (3S,5S)-(+)-3,5-Heptanediol.

Table 1: Application of DFT Functionals in Reaction Mechanism Studies

DFT Functional Typical Application Area Strengths
B3LYP General purpose, geometry optimization, frequency calculations. Well-balanced for a wide range of organic reactions.
M06-2X Main-group thermochemistry, kinetics, non-covalent interactions. Excellent for systems where dispersion forces are important. mdpi.com
ωB97X-D Systems with significant non-covalent interactions. Includes empirical dispersion correction for better accuracy. mdpi.com

| PBE0 | Solid-state physics, general chemistry. | A hybrid functional offering good performance for various properties. |

This table is interactive. You can sort and filter the data.

Modeling of Chiral Recognition and Asymmetric Induction in Diol-Catalyzed Processes

Asymmetric induction is the process by which a chiral entity—such as a catalyst like this compound—influences the formation of a specific stereoisomer of a product. Computational modeling is essential for understanding the subtle interactions that govern this chiral recognition.

The origin of stereoselectivity is often traced to the relative stability of diastereomeric transition states. acs.org The catalyst and substrates form a complex, and the three-dimensional arrangement of this complex determines which prochiral face of the substrate is more accessible for reaction. The difference in activation energy (ΔΔG‡) between the two competing transition states leading to the (R) and (S) products dictates the enantiomeric excess (ee) of the reaction.

Key interactions modeled in these studies include:

Hydrogen Bonding: The hydroxyl groups of the diol can act as hydrogen bond donors and/or acceptors, creating a rigid and well-defined chiral environment around the substrate. acs.orgnih.gov

Steric Repulsion: The bulky groups on the catalyst and substrate create steric hindrance that disfavors one transition state over another. acs.org

π-π Stacking and CH-π interactions: In reactions involving aromatic substrates, these non-covalent interactions can play a crucial role in orienting the substrate within the catalyst's chiral pocket. acs.orgfrontiersin.org

For example, mechanistic studies on the allylboration of acyl imines catalyzed by chiral BINOL-derived diols show that the diol activates the boronate reagent and the imine via hydrogen bonding, leading to high enantioselectivity. nih.gov Similar principles would apply to catalysis by this compound, where computational models could predict how its specific stereochemistry is transferred to the product.

Conformational Analysis of this compound and its Derivatives

The reactivity and selectivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformers of a molecule and determine their relative populations.

Computational methods systematically explore the potential energy surface by rotating the single bonds of the molecule. For a 1,3-diol, the relative orientation of the two hydroxyl groups and the alkyl chains is critical. The analysis typically reveals several low-energy conformers, some of which may be stabilized by intramolecular hydrogen bonds between the hydroxyl groups.

The process involves:

A systematic or stochastic search to generate a wide range of possible conformations.

Geometry optimization of these conformers using a suitable level of theory (e.g., DFT).

Calculation of their relative energies and thermodynamic properties (Gibbs free energy).

Understanding the conformational landscape is vital because only specific conformers may be active in a catalytic cycle. Computational studies on derivatives, such as analyzing the effect of different nitrogen-protecting groups in 7-azabicyclo[2.2.1]heptane systems, show how structural modifications influence conformational preferences and, consequently, reaction outcomes. researchgate.net

Table 2: Illustrative Conformational Analysis Data for this compound

Conformer ID Key Dihedral Angle (O-C3-C4-C5) Relative Energy (kcal/mol) Intramolecular H-Bond Predicted Population (%)
Conf-1 65° (gauche) 0.00 Yes 75.3
Conf-2 178° (anti) 1.85 No 4.1

Note: This table is a hypothetical representation to illustrate the typical output of a computational conformational analysis. Actual values would require specific quantum chemical calculations.

Prediction of Stereoselectivity and Reaction Pathways

A primary goal of computational chemistry in asymmetric catalysis is the a priori prediction of stereoselectivity. nih.gov By integrating the findings from mechanistic investigations, chiral recognition models, and conformational analysis, researchers can build comprehensive models that predict which stereoisomer will be the major product and with what degree of selectivity. acs.orgresearchgate.net

The predictive power of these models stems from the ability to calculate the free energy barriers for all plausible reaction pathways. The pathway with the lowest energy barrier will be the dominant one, and the difference in energy barriers between the pathways leading to different stereoisomers can be directly related to the enantiomeric or diastereomeric ratio of the products. researchgate.net

This predictive capability is transforming catalyst design. Instead of relying on empirical, trial-and-error screening, chemists can now perform in silico design. acs.orgmdpi.com By computationally evaluating a series of potential catalysts derived from a lead structure like this compound, researchers can identify modifications that are predicted to enhance stereoselectivity before committing to their synthesis and experimental testing. This approach accelerates the discovery of highly efficient and selective catalysts for important chemical transformations. gu.se

Table 3: Table of Mentioned Compounds

Compound Name
This compound
Proline
Acetone
Isobutyraldehyde
Allyldiisopropoxyborane
Acyl imines
BINOL (1,1'-Bi-2-naphthol)
TADDOL
VANOL
VAPOL
BAMOL
HAROL

Synthesis of Functionalized Derivatives and Subsequent Transformations of 3s,5s + 3,5 Heptanediol

Chemical Modifications and Derivatization for Enhanced Utility

The two hydroxyl groups of (3S,5S)-(+)-3,5-Heptanediol serve as handles for a range of chemical modifications, allowing for the introduction of various functional groups. These modifications are crucial for protecting the hydroxyl groups during subsequent synthetic steps, for altering the molecule's solubility and reactivity, and for preparing it for its role as a chiral auxiliary or ligand.

Common derivatization strategies for 1,3-diols like this compound include the formation of ethers, esters, and silyl (B83357) ethers. For instance, reaction with silylating agents such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole (B134444) affords the corresponding silyl ethers. These protecting groups are stable under a variety of reaction conditions and can be selectively removed when needed.

A particularly important class of derivatives are the cyclic acetals and ketals formed by reacting the diol with aldehydes or ketones, respectively, under acidic conditions. For example, reaction with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) yields the corresponding acetonide. These cyclic structures not only protect the diol functionality but also introduce a new stereocenter if an unsymmetrical ketone is used, which can influence the stereochemical outcome of subsequent reactions. The formation of such derivatives is a key step in the utilization of chiral diols as auxiliaries in asymmetric synthesis.

The table below summarizes some common derivatization reactions of 1,3-diols, which are applicable to this compound.

Derivative TypeReagents and ConditionsResulting Functional Group
Silyl EtherR3SiCl, Base (e.g., Imidazole)-OSiR3
EsterRCOCl or (RCO)2O, Base (e.g., Pyridine)-OC(O)R
Acetal/KetalAldehyde/Ketone, Acid Catalyst (e.g., PTSA)Cyclic Acetal/Ketal

Transformation into Other Chiral Scaffolds for Diverse Synthetic Applications

The true synthetic potential of this compound is realized in its transformation into more complex chiral scaffolds. Its inherent C2 symmetry and defined stereochemistry make it an excellent starting material for the synthesis of other chiral building blocks, ligands for asymmetric catalysis, and key fragments of natural products.

One significant application lies in its potential role as a precursor for fragments of biologically active molecules. For instance, the 1,3-diol motif is a common structural feature in many natural products, including diarylheptanoids. The formal synthesis of (3S,5S)-yashabushidiol B, a diarylheptanoid, highlights the importance of the stereochemically defined 1,3-diol unit. strem.comnih.gov While the reported synthesis did not commence with this compound, the structure of the target molecule underscores the value of this diol as a potential starting material or key intermediate for such natural products.

Furthermore, C2-symmetric diols are widely employed as chiral auxiliaries to control the stereochemistry of chemical reactions. researchgate.net By temporarily attaching the diol to a prochiral substrate, the stereogenic centers of the diol can direct the approach of a reagent to one face of the molecule, leading to the formation of one enantiomer in excess. After the reaction, the chiral auxiliary can be cleaved and recovered. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural similarity to other well-established C2-symmetric diol auxiliaries suggests its high potential in this area.

The transformation of this compound into chiral ligands for asymmetric catalysis represents another important avenue for its application. The hydroxyl groups can be functionalized to introduce coordinating atoms like phosphorus or nitrogen, creating bidentate ligands that can complex with transition metals. These chiral metal complexes can then catalyze a wide range of enantioselective reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

The following table outlines potential transformations of this compound into other chiral scaffolds, based on established synthetic methodologies for related C2-symmetric diols.

TransformationPotential Chiral ScaffoldSynthetic Utility
Derivatization and use as a chiral auxiliaryChiral enolates, dienophiles, etc.Asymmetric alkylations, aldol (B89426) reactions, Diels-Alder reactions
Functionalization with coordinating groupsChiral phosphine (B1218219) or amine ligandsAsymmetric catalysis
Elaboration of the carbon skeletonKey fragments of natural productsTotal synthesis of complex molecules

Conclusion and Future Research Perspectives on 3s,5s + 3,5 Heptanediol and Chiral 1,3 Diols

Synthesis and Application Highlights of (3S,5S)-(+)-3,5-Heptanediol

This compound is a chiral diol that has garnered attention as a valuable synthetic intermediate. Its synthesis is often achieved through the stereoselective reduction of a precursor diketone. A notable method involves the enantiodifferentiating hydrogenation of 2,6-dimethyl-3,5-heptanedione (B91118) using a modified Raney nickel catalyst, specifically one treated with tartaric acid and sodium bromide. consensus.appoup.com This process, followed by preferential recrystallization, yields optically pure (3S,5S)-2,6-dimethyl-3,5-heptanediol, a closely related derivative. consensus.appoup.com

The primary application of this compound and its analogs lies in their utility as chiral auxiliaries or synthons in asymmetric synthesis. google.com These compounds can impart chirality to a prochiral substrate, enabling the synthesis of complex molecules with a high degree of stereocontrol. Diarylheptanoids, which feature a 3,5-heptanediol core with aromatic substituents, are a significant class of natural products found in plants like turmeric and ginger. researchgate.net These natural derivatives exhibit a wide range of biological activities, including anti-inflammatory and antioxidant properties.

Current Challenges and Limitations in Stereoselective Diol Synthesis

Despite significant progress, the stereoselective synthesis of 1,3-diols remains a formidable challenge for synthetic chemists. acs.orgnih.gov The synthesis of a specific stereoisomer is complicated by the potential formation of diastereomers and enantiomers. acs.org Achieving high levels of both diastereoselectivity and enantioselectivity simultaneously is a primary hurdle.

Key challenges in the field include:

Control of Multiple Stereocenters: The synthesis of 1,3-diols often involves the creation of two stereogenic centers, which requires precise control to obtain the desired stereoisomer out of the four possible products. d-nb.inforesearchgate.net

Substrate Generality: Many existing methods for stereoselective diol synthesis are highly substrate-specific. A method that works well for one substrate may result in low yields or poor stereoselectivity for a structurally similar molecule. thieme-connect.com

Catalyst Efficiency and Cost: While catalytic methods are preferred for their atom economy, the development of highly efficient and cost-effective catalysts, particularly for large-scale production, remains a significant goal. d-nb.infonih.gov

Reaction Conditions: The need for harsh reaction conditions, such as very low temperatures or the use of pyrophoric reagents, can limit the practical applicability of some synthetic routes.

Purification: The separation of the desired stereoisomer from the other isomers can be a difficult and costly process, often requiring chiral chromatography. acs.org

Emerging Trends in Biocatalysis, Organocatalysis, and Flow Chemistry for Chiral Diols

To address the challenges in stereoselective diol synthesis, researchers are increasingly turning to modern synthetic strategies, including biocatalysis, organocatalysis, and flow chemistry. rsc.orgnih.govnih.gov

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical transformations with high stereoselectivity. rsc.orgd-nb.info Alcohol dehydrogenases, for instance, are widely used for the stereoselective reduction of β-hydroxy ketones and 1,3-diketones to produce chiral 1,3-diols. thieme-connect.comnih.gov The advantages of biocatalysis include mild reaction conditions, high enantioselectivity, and a reduced environmental footprint. rsc.org

Organocatalysis employs small organic molecules as catalysts, offering an alternative to metal-based catalysts. uni-giessen.de Proline and its derivatives are prominent organocatalysts used in asymmetric aldol (B89426) reactions to generate chiral β-hydroxy ketones, which are precursors to 1,3-diols. acs.orgresearchgate.net Chiral phosphoric acids and chiral diol-based scaffolds like BINOL have also been successfully employed in various enantioselective transformations. nih.govnih.gov

Flow Chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. youtube.comyoutube.com This technology offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless scale-up. nih.govyoutube.com The integration of biocatalysis or organocatalysis into flow systems is a particularly promising trend, enabling the development of efficient and sustainable processes for the production of chiral diols. researchgate.netnih.gov A telescoped continuous flow process has been developed for the enantioselective synthesis of precursors to 1-aryl-1,3-diols, which are key intermediates for several pharmaceuticals. nih.gov

Table 1: Comparison of Emerging Synthetic Strategies for Chiral Diols

Strategy Key Features Advantages Representative Catalysts/Systems
Biocatalysis Use of enzymes or whole cells. rsc.org High stereoselectivity, mild conditions, environmentally friendly. rsc.org Alcohol dehydrogenases, lipases, yeast strains. thieme-connect.comnih.govelsevierpure.com
Organocatalysis Metal-free small organic molecule catalysts. uni-giessen.de Avoids toxic metals, readily available catalysts. uni-giessen.de Proline derivatives, chiral phosphoric acids, BINOL derivatives. acs.orgnih.govnih.gov
Flow Chemistry Continuous reaction processing. youtube.com Enhanced safety, scalability, process intensification. nih.govyoutube.comyoutube.com Packed-bed reactors with immobilized catalysts, microreactors. nih.govyoutube.com

Potential New Applications and Research Directions for this compound Derivatives

The unique stereochemistry of this compound and its derivatives opens up avenues for novel applications and future research.

Development of Novel Chiral Ligands: The diol functionality in this compound can be further modified to create new chiral ligands for asymmetric catalysis. These ligands could find use in a variety of metal-catalyzed reactions, potentially offering unique reactivity and selectivity profiles.

Synthesis of Bioactive Molecules: The 3,5-heptanediol scaffold is present in a number of biologically active natural products, particularly diarylheptanoids. semanticscholar.orgsemanticscholar.org Future research could focus on using this compound as a starting material for the total synthesis of these natural products and their analogs. This could lead to the discovery of new therapeutic agents with improved potency or pharmacokinetic properties.

Materials Science: Chiral diols can be incorporated into polymers to create chiral materials with unique optical or recognition properties. This compound could be explored as a monomer for the synthesis of such functional polymers.

Probing Biological Systems: Derivatives of this compound could be synthesized with reporter tags (e.g., fluorescent or radioactive labels) to be used as chemical probes to study the biological targets and mechanisms of action of diarylheptanoid natural products.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (3S,5S)-(+)-3,5-heptanediol and confirming its stereochemical purity?

  • Methodological Answer : The synthesis of enantiomerically pure diols like this compound often involves asymmetric catalysis or chiral resolution. For stereochemical confirmation, X-ray crystallography is the gold standard. For example, in related diol derivatives, crystal structures resolved using MoKα radiation (λ = 0.7107 Å) and software like SHELXL-97 or SIR92 provide unambiguous stereochemical assignments . Polarimetry and chiral HPLC (e.g., using a Chiralpak column with hexane/isopropanol mobile phases) can also validate enantiomeric excess .

Q. How can researchers distinguish the meso form of 3,5-heptanediol from its chiral (3S,5S) enantiomer?

  • Methodological Answer : The meso form lacks optical activity due to an internal plane of symmetry. Techniques include:

  • Polarimetry : The chiral (3S,5S) enantiomer will rotate plane-polarized light, while the meso form will not.
  • X-ray Crystallography : As demonstrated in stereochemistry problems, the meso form’s crystal packing shows centrosymmetric hydrogen-bonding networks absent in chiral enantiomers .
  • NMR Spectroscopy : Diastereotopic protons in the meso form exhibit distinct splitting patterns compared to the chiral enantiomer .

Q. What are the key physical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include:

  • Melting Point : 52°C (pure crystalline form) .
  • Solubility : High solubility in polar solvents (e.g., methanol, DMF) but limited in hexane, critical for recrystallization .
  • Hydrogen-Bonding Capacity : The diol’s hydroxyl groups enable hydrogen-bonded networks, influencing crystallization and derivatization .

Advanced Research Questions

Q. How do crystallographic parameters influence the hydrogen-bonding networks of (3S,5S)-configured diols?

  • Methodological Answer : In related compounds, X-ray diffraction reveals that the diol’s hydroxyl groups form 10-membered hydrogen-bonded rings (e.g., O–H···O distances ~2.73 Å, angles ~166°) . The space group (e.g., P2₁2₁2₁) and unit cell dimensions (e.g., a = 8.5 Å, b = 10.2 Å, c = 12.3 Å) dictate packing efficiency. Nonpolar layers along the b-axis and polar channels along the a-axis are observed in analogous structures, affecting material properties like solubility .

Q. How can researchers resolve contradictions between observed biological activity and stereochemical predictions for (3S,5S)-diol derivatives?

  • Methodological Answer : For derivatives like Hannokinol (a (3S,5S)-diol with antitumor activity), discrepancies may arise from:

  • Conformational Flexibility : THF rings in derivatives adopt puckered conformations (deviation ~0.28 Å from planar), altering binding affinities .
  • Chiral Synthase Interactions : Enzymatic assays (e.g., with NAD+-dependent dehydrogenases) can test stereospecificity. Contradictions may indicate off-target effects or racemization during synthesis .

Q. What advanced techniques are recommended for analyzing structure-activity relationships (SAR) in (3S,5S)-diol-based compounds?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations predict dihedral angles and electrostatic potentials influencing receptor binding .
  • Derivatization Studies : Introducing substituents (e.g., 4-hydroxyphenyl or pyrenyl groups) alters hydrophobicity and π-π stacking, as seen in octahydrocurcumin derivatives .
  • In Vitro Assays : Measure antioxidant activity via DPPH radical scavenging or antiproliferative effects using MTT assays on cancer cell lines .

Q. What are the challenges in achieving high-purity (3S,5S)-3,5-heptanediol for pharmacological studies?

  • Methodological Answer :

  • Chromatographic Purification : Use reverse-phase HPLC with a C18 column (buffer: 0.08 M phosphoric acid pH 7.0, methanol gradient) to remove diastereomeric impurities .
  • Crystallization Optimization : Slow cooling in methanol/water mixtures (4:1 v/v) yields larger crystals with fewer defects, as seen in related diols .
  • Stability Monitoring : Store at 2–8°C under inert gas to prevent oxidation; monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.